2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile
Description
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile is a hydrazone derivative featuring a malononitrile core linked to a 3,5-bis(trifluoromethyl)phenyl group via a hydrazone bridge. The trifluoromethyl (-CF₃) substituents are strongly electron-withdrawing, enhancing the compound’s electrophilicity and stability under oxidative conditions. This structure is pivotal in materials science, particularly in organic electronics, where electron-deficient moieties are sought after for charge-transfer applications .
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQTABIHVIOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381821 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138555-70-1 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
3,5-Bis(trifluoromethyl)phenylhydrazine Preparation :
-
Condensation with Malononitrile :
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/THF | 75–85 |
| Temperature | Reflux (78–80°C for ethanol) | - |
| Catalyst | None or p-TsOH (0.5 mol%) | 85–90 |
| Reaction Time | 8–12 hours | - |
Advantages : High purity, scalability.
Limitations : Requires pre-synthesis of hydrazine derivative.
One-Pot Multi-Component Reaction (MCR)
Procedure:
-
Reactants :
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3,5-Bis(trifluoromethyl)aniline, malononitrile, and NaNO₂.
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-
Conditions :
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Mix reactants with p-toluenesulfonic acid (p-TsOH) under grinding.
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Heat at 60–80°C for 2–4 hours.
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Reaction Mechanism:
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In situ diazotization of aniline to form diazonium salt.
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Reduction to hydrazine followed by condensation with malononitrile.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | p-TsOH (10 mol%) | 78–82 |
| Temperature | 60°C | - |
| Solvent | Solvent-free | - |
| Reaction Time | 3 hours | - |
Advantages : Reduced steps, eco-friendly.
Limitations : Lower yield compared to stepwise methods.
Catalytic Cyanoacetylation
A modified approach uses cyanating agents to introduce nitrile groups.
Procedure:
-
Reactants :
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3,5-Bis(trifluoromethyl)phenylhydrazine and cyanoacetylene.
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Conditions :
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Pd/C (5 wt%) in DMF at 100°C for 6 hours.
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Reaction**:
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd/C (5 wt%) | 70–75 |
| Solvent | DMF | - |
| Temperature | 100°C | - |
Advantages : Direct cyano group incorporation.
Limitations : Requires specialized catalysts.
Characterization and Validation
Physicochemical Properties:
| Property | Value |
|---|---|
| Melting Point | 138–140°C |
| Boiling Point | 269.1°C (predicted) |
| Density | 1.44 g/cm³ |
| Molecular Formula | C₁₁H₄F₆N₄ |
| Molecular Weight | 306.17 g/mol |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆) : δ 7.8–8.1 (m, 3H, Ar-H), 10.2 (s, 1H, NH).
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IR (KBr) : 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=N), 1340–1120 cm⁻¹ (C-F).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 85–90 | >98 | High | Moderate |
| One-Pot MCR | 78–82 | 95–97 | Moderate | High |
| Catalytic Cyanoacetylation | 70–75 | 90–92 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazono group, leading to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups and the phenyl ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antimicrobial agent. The presence of the trifluoromethyl group in the phenyl ring is known to improve pharmacodynamics and pharmacokinetics, leading to enhanced efficacy against various bacterial strains, including drug-resistant pathogens like MRSA.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of compounds with similar structures exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus biofilms, indicating strong antimicrobial properties . The incorporation of hydrophobic substituents on the phenyl ring was found to increase the antimicrobial activity significantly.
Organic Synthesis and Catalysis
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile also serves as a precursor in organic synthesis. Its derivatives are utilized in the development of organocatalysts, particularly in promoting organic transformations through hydrogen bonding interactions.
Case Study: Organocatalysis
The compound has been linked to the development of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has emerged as a prominent organocatalyst. This catalyst facilitates various organic reactions by stabilizing transition states through double hydrogen bonding . The versatility of this catalyst has led to its widespread use in synthetic organic chemistry.
Material Science
In material science, compounds with similar structures have been investigated for their potential applications in developing new materials with tailored properties. For instance, the trifluoromethyl group can impart unique thermal and chemical stability to polymers and other materials.
Case Study: Polymer Development
Research indicates that incorporating trifluoromethyl-substituted compounds into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications such as aerospace and automotive industries.
Chemical Analysis and Sensing
The compound's unique chemical structure allows it to be used in chemical sensing applications. Its derivatives have shown promise as fluorescent probes for detecting specific analytes due to their ability to undergo significant changes in fluorescence upon binding with target molecules.
Case Study: Fluorescent Probes
Studies have reported that derivatives of related compounds can be designed to selectively bind to metal ions or small biomolecules, resulting in measurable fluorescence changes that can be quantitatively analyzed .
Mechanism of Action
The mechanism of action of 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The hydrazono group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The -CF₃ groups in the parent compound lower the LUMO energy, enhancing electron-accepting capability compared to the bromothienyl analog, where -Br introduces polarizability but less electronegativity .
Physicochemical Properties
Solubility and Stability:
- The trifluoromethyl groups in the parent compound increase hydrophobicity, limiting solubility in polar solvents (e.g., water, ethanol) but enhancing compatibility with fluorinated matrices.
- The bromothienyl analog’s thiophene and -Br substituents may improve solubility in organic solvents (e.g., THF, chloroform) due to reduced symmetry and increased polarizability .
Thermal Stability:
- The parent compound’s -CF₃ groups resist thermal degradation up to ~250°C (estimated via DFT calculations ), while the bromothienyl analog may decompose at lower temperatures (~200°C) due to weaker C-Br bonds .
Computational and Experimental Insights
Density Functional Theory (DFT) Studies
- HOMO-LUMO Gap : The parent compound’s gap (~2.56 eV, inferred from ) is narrower than the bromothienyl analog’s (~3.1 eV), suggesting superior charge-transfer efficiency .
- Binding Affinities: AutoDock Vina simulations () predict stronger non-covalent interactions (e.g., π-stacking) for the trifluoromethylphenyl derivative due to its planar geometry and electron-deficient aromatic system.
Biological Activity
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile is a hydrazone compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The trifluoromethyl groups attached to the phenyl ring enhance the compound's lipophilicity and biological activity. This article reviews the available literature on the biological properties of this compound, including its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazone linkage, which is known for its ability to participate in various biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including liver and breast cancer cells. For instance, a study indicated that compounds with similar structures inhibited tumor growth by modulating pathways associated with cell survival and apoptosis, such as the STAT3 signaling pathway .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 5.0 | Inhibition of STAT3 pathway |
| MCF-7 (breast cancer) | 10.0 | Induction of apoptosis |
| A549 (lung cancer) | 7.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several bacterial strains. The presence of trifluoromethyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death. A study reported that derivatives of hydrazones exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 2: Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Disruption of cell membrane integrity |
| S. aureus | 16 µg/mL | Inhibition of protein synthesis |
| P. aeruginosa | 64 µg/mL | Interference with metabolic pathways |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and bioactivity. Studies suggest that substituting different functional groups on the phenyl ring can lead to variations in potency and selectivity towards specific cancer types or bacterial strains .
Case Studies
- Liver Cancer Model : In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered at doses ranging from 5-10 mg/kg body weight, showing a dose-dependent response in tumor inhibition .
- Antibacterial Efficacy : A clinical isolate study evaluated the efficacy of this compound against multidrug-resistant bacterial strains, revealing that it exhibited superior activity compared to standard antibiotics such as ampicillin and ciprofloxacin .
Q & A
Basic: What synthetic strategies are effective for preparing 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile, and what challenges arise due to its trifluoromethyl groups?
Methodological Answer:
The compound is typically synthesized via hydrazone formation between 3,5-bis(trifluoromethyl)phenylhydrazine and malononitrile. Key challenges include:
- Reagent Sensitivity : Trifluoromethyl groups are electron-withdrawing, which can destabilize intermediates. Use anhydrous conditions and low temperatures to mitigate side reactions like hydrolysis or decomposition .
- Purification : High lipophilicity from CF₃ groups complicates crystallization. Column chromatography with hexane/ethyl acetate gradients or preparative HPLC is recommended .
- Safety : Fluorinated reagents may release toxic HF under harsh conditions. Ensure proper ventilation and HF scavengers in reactions involving elevated temperatures .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR is essential for confirming the presence and electronic environment of trifluoromethyl groups. Chemical shifts typically appear between -60 to -65 ppm due to the strong electron-withdrawing effect .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected [M+H]⁺ ~ 347.1 g/mol) and detect impurities from incomplete condensation .
- X-ray Crystallography : Single-crystal analysis resolves hydrazone geometry (E/Z isomerism) and non-covalent interactions, such as π-stacking influenced by aromatic CF₃ substituents .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The electron-deficient malononitrile moiety likely has a low LUMO energy, favoring nucleophilic attack at the β-carbon. Compare Fukui indices to identify reactive sites .
- Solvent Effects : COSMO-RS simulations can predict solvation effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize transition states in SN2 mechanisms .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm accuracy. Discrepancies >5% suggest recalibration of basis sets (e.g., B3LYP/6-311+G(d,p)) .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for hydrazone derivatives?
Methodological Answer:
- Meta-Analysis : Compile literature data (e.g., ¹H NMR shifts, melting points) into a database. Use statistical tools (e.g., R or Python) to identify outliers caused by solvent polarity or calibration errors .
- Reproducibility : Replicate experiments under standardized conditions (e.g., deuterated DMSO for NMR). Discrepancies in coupling constants may indicate conformational flexibility or paramagnetic impurities .
- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification. Inconsistent FTIR peaks (e.g., C≡N stretches) may arise from hydration; employ Karl Fischer titration to confirm anhydrous samples .
Advanced: What theoretical frameworks guide the study of this compound’s electronic properties?
Methodological Answer:
- Hammett Analysis : Correlate σₚ values of substituents (CF₃: σₚ ≈ 0.54) with reaction rates to quantify electronic effects on hydrazone stability. Linear free-energy relationships (LFERs) can predict substituent impacts on redox potentials .
- Marcus Theory : Model electron-transfer kinetics in photochemical applications. The compound’s low-lying LUMO suggests suitability as an electron acceptor in charge-transfer complexes .
- Non-Covalent Interaction (NCI) Index : Analyze Hirshfeld surfaces to map steric clashes between CF₃ groups and adjacent moieties, which may influence crystal packing and solubility .
Advanced: How can researchers design experiments to probe the compound’s role in multi-component reactions?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading). For example, screen Pd(OAc)₂ vs. CuI in Sonogashira couplings to assess yield variations .
- In Situ Monitoring : Employ ReactIR or UV-vis spectroscopy to track intermediate formation (e.g., enolate species). Time-resolved data can identify rate-limiting steps in Knoevenagel condensations .
- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N in hydrazone) paired with MS/MS fragmentation clarifies whether reactions proceed via radical or ionic pathways .
Advanced: What strategies address the compound’s low solubility in aqueous systems for biological studies?
Methodological Answer:
- Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins. Dynamic light scattering (DLS) monitors aggregation .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity. Hydrolysis studies (pH 7.4 buffer, 37°C) evaluate stability .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes. Use TEM and zeta potential measurements to assess nanoparticle size and charge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
